4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate
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Overview
Description
4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate is an organic compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a bromophenyl group, a methoxyphenyl group, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving appropriate precursors such as α-haloketones and nitriles.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a similar coupling reaction or via direct substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization of reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound is similar in structure but contains a hydroxyphenyl group instead of a methoxyphenyl group.
4-(4-Bromophenyl)-thiazol-2-amine: This compound contains a thiazole ring instead of an oxazole ring.
Uniqueness
4-Bromophenyl 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate is unique due to its specific combination of functional groups and its potential applications in various fields. Its oxazole ring and the presence of both bromophenyl and methoxyphenyl groups contribute to its distinct chemical properties and reactivity.
Properties
Molecular Formula |
C17H12BrNO4 |
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Molecular Weight |
374.2 g/mol |
IUPAC Name |
(4-bromophenyl) 5-(4-methoxyphenyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C17H12BrNO4/c1-21-13-6-2-11(3-7-13)16-10-15(19-23-16)17(20)22-14-8-4-12(18)5-9-14/h2-10H,1H3 |
InChI Key |
UJSJPYORKCXJRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NO2)C(=O)OC3=CC=C(C=C3)Br |
Origin of Product |
United States |
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